3-Formyl-5-methylbenzonitrile
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Overview
Description
3-Formyl-5-methylbenzonitrile is an organic compound with the molecular formula C9H7NO It is a derivative of benzonitrile, featuring a formyl group at the third position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formyl-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 5-methylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products:
Oxidation: 3-Carboxy-5-methylbenzonitrile.
Reduction: 3-Hydroxymethyl-5-methylbenzonitrile.
Substitution: 3-Formyl-5-methylbenzamide or 3-Formyl-5-methylbenzylamine.
Scientific Research Applications
3-Formyl-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving nitrile and formyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Formyl-5-methylbenzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the formyl group is reduced to a hydroxymethyl group through the addition of hydrogen atoms. The nitrile group can also participate in nucleophilic substitution reactions, where it is converted to other functional groups through the attack of nucleophiles.
Comparison with Similar Compounds
3-Formylbenzonitrile: Lacks the methyl group at the fifth position.
5-Methylbenzonitrile: Lacks the formyl group at the third position.
3-Formyl-4-methylbenzonitrile: Has the methyl group at the fourth position instead of the fifth.
Uniqueness: 3-Formyl-5-methylbenzonitrile is unique due to the specific positioning of both the formyl and methyl groups on the benzene ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-formyl-5-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNNFNSJJZSQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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